molecular formula C13H12ClNO B596729 4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine CAS No. 1334499-96-5

4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine

Cat. No.: B596729
CAS No.: 1334499-96-5
M. Wt: 233.695
InChI Key: LXVLGXFUOKOIHA-UHFFFAOYSA-N
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Description

“4’-Chloro-2’-methoxy-[1,1’-biphenyl]-4-amine” is a chemical compound with the molecular formula C13H11ClO. It has a molecular weight of 218.68 . The compound is solid at room temperature and should be stored in a dry environment .


Synthesis Analysis

The synthesis of biphenyl compounds like “4’-Chloro-2’-methoxy-[1,1’-biphenyl]-4-amine” often involves multiple steps. A common method is the Kumada cross-coupling reaction, which involves the diazotisation of aniline derivatives with isopropyl nitrite and the coupling reaction with benzene derivatives in the presence of CuCl as a catalyst . Another method involves a Friedel Crafts acylation followed by a Clemmensen Reduction .


Molecular Structure Analysis

The molecular structure of “4’-Chloro-2’-methoxy-[1,1’-biphenyl]-4-amine” can be represented by the InChI code: 1S/C13H11ClO/c1-15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9H,1H3 . This code provides a unique representation of the compound’s molecular structure .


Physical and Chemical Properties Analysis

“4’-Chloro-2’-methoxy-[1,1’-biphenyl]-4-amine” is a solid at room temperature . More detailed physical and chemical properties were not found in the search results.

Safety and Hazards

“4’-Chloro-2’-methoxy-[1,1’-biphenyl]-4-amine” is associated with several safety hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Properties

IUPAC Name

4-(4-chloro-2-methoxyphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c1-16-13-8-10(14)4-7-12(13)9-2-5-11(15)6-3-9/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVLGXFUOKOIHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90716688
Record name 4'-Chloro-2'-methoxy[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334499-96-5
Record name [1,1′-Biphenyl]-4-amine, 4′-chloro-2′-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334499-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Chloro-2'-methoxy[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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